N,N'-Bis[(4-methoxy-1,3-benzothiazol-2-yl)]thiourea
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Overview
Description
N,N’-Bis[(4-methoxy-1,3-benzothiazol-2-yl)]thiourea is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of N,N’-Bis[(4-methoxy-1,3-benzothiazol-2-yl)]thiourea typically involves the reaction of 4-methoxy-1,3-benzothiazol-2-amine with thiourea. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to improve the efficiency and yield of the synthesis .
Chemical Reactions Analysis
N,N’-Bis[(4-methoxy-1,3-benzothiazol-2-yl)]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the thiourea moiety is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Benzothiazole derivatives, including N,N’-Bis[(4-methoxy-1,3-benzothiazol-2-yl)]thiourea, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. .
Medicine: The compound’s ability to interact with biological targets makes it a candidate for therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases.
Industry: Benzothiazole derivatives are used in the production of dyes, rubber accelerators, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N,N’-Bis[(4-methoxy-1,3-benzothiazol-2-yl)]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is often mediated by hydrogen bonding, π-π stacking, and other non-covalent interactions. The exact pathways and molecular targets involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N,N’-Bis[(4-methoxy-1,3-benzothiazol-2-yl)]thiourea can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-Methoxybenzothiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-Mercaptobenzothiazole: Widely used as a rubber accelerator and corrosion inhibitor.
The uniqueness of N,N’-Bis[(4-methoxy-1,3-benzothiazol-2-yl)]thiourea lies in its specific substitution pattern and the presence of the thiourea moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
62540-50-5 |
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Molecular Formula |
C17H14N4O2S3 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1,3-bis(4-methoxy-1,3-benzothiazol-2-yl)thiourea |
InChI |
InChI=1S/C17H14N4O2S3/c1-22-9-5-3-7-11-13(9)18-16(25-11)20-15(24)21-17-19-14-10(23-2)6-4-8-12(14)26-17/h3-8H,1-2H3,(H2,18,19,20,21,24) |
InChI Key |
KRKUMOZUUIEVMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=S)NC3=NC4=C(C=CC=C4S3)OC |
Origin of Product |
United States |
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